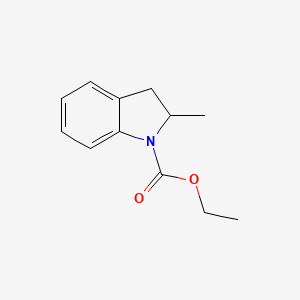

ethyl 2-methyl-1-indolinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-15-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMYSYCWRTAJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(CC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methyl 1 Indolinecarboxylate

Classical Approaches to Indoline (B122111) Ring Formation and Their Adaptation for Substituted Derivatives

Classical methods for the synthesis of the indoline ring often rely on cyclization reactions that form a key carbon-nitrogen or carbon-carbon bond to close the five-membered ring. These established methods can be adapted to produce substituted derivatives like 2-methylindoline (B143341), the immediate precursor to the target compound.

Cyclization Strategies Involving Carbon-Nitrogen Bond Formation

One of the most direct classical routes to the indoline skeleton involves the intramolecular cyclization of a suitably functionalized aniline (B41778) derivative. A common strategy is the reductive cyclization of a β-nitrostyrene derivative. For the synthesis of 2-methylindoline, this would involve a precursor such as 2-halogenated-β-methylnitrostyrene. The reaction proceeds through the reduction of the nitro group to an amine, which then undergoes an intramolecular nucleophilic attack to displace the halide and form the indoline ring. A patent describes a method for preparing 2-methylindoline by the catalytic hydrogenation of β-methylnitrostyrene in an aqueous solution, followed by a cyclization reaction under the combined action of cuprous halide and a base. nih.gov This one-pot process highlights a classical approach that combines reduction and cyclization.

Another classical method is the Fischer indole (B1671886) synthesis, which, while primarily used for indoles, can be followed by reduction to yield indolines. The synthesis of 2,3-disubstituted indolines has been achieved through Fischer indolization followed by a diastereoselective reduction of the resulting unprotected indole. researchgate.net

Precursor Design and Chemical Transformations Leading to Indoline Annulation

The design of appropriate precursors is critical for the success of classical cyclization strategies. For instance, the synthesis of 2-methylindolines can be achieved from 2-allylnitrobenzene derivatives through a one-pot reduction and intramolecular hydroamination sequence. researchgate.net This method involves the reduction of the nitro group to an amine, which then participates in an intramolecular addition to the allyl double bond to form the 2-methylindoline ring.

The cyclization of acetyl-o-toluidine is another historical method for producing 2-methylindole (B41428), which can then be reduced to 2-methylindoline. rsc.org This reaction is typically carried out at high temperatures with a strong base like sodium amide.

Once the 2-methylindoline core is synthesized via these classical routes, the final step to obtain ethyl 2-methyl-1-indolinecarboxylate is the N-functionalization. This is typically achieved by reacting 2-methylindoline with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org This reaction introduces the ethyl carboxylate group onto the nitrogen atom of the indoline ring.

Modern Catalytic Methods in the Synthesis of Indoline Scaffolds

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and milder reaction conditions compared to classical approaches. These methods are highly applicable to the synthesis of substituted indolines.

Transition Metal-Catalyzed Reactions for Indoline Construction

Transition metal catalysis plays a pivotal role in modern organic synthesis. A highly efficient domino copper-catalyzed amidation/nucleophilic substitution reaction has been developed for the synthesis of indolines from ortho-iodophenalkyl mesylates. nih.gov This method allows for the formation of the indoline ring in a single pot under mild conditions with a broad substrate scope.

Furthermore, the hydrogenation of indoles to indolines is a common transformation that benefits from transition metal catalysis. The hydrogenation of 2-methylindole to 2-methylindoline has been studied using a variety of supported metal catalysts, including platinum, palladium, rhodium, and iridium. mdpi.com For instance, the hydrogenation can be effectively catalyzed by Pt/C in the presence of p-toluenesulfonic acid in water, offering an environmentally friendly approach. nih.gov A study comparing different supported metal catalysts found that a zeolite-supported iridium catalyst exhibited the highest turnover frequency for the hydrogenation of 2-methylindole. mdpi.com

| Catalyst System | Substrate | Product | Key Features |

| Pt/C, p-toluenesulfonic acid | Substituted Indoles | Indolines | Green procedure in water, excellent yields. nih.gov |

| Iridium on Zeolite | 2-Methylindole | 2-Methylindoline | High turnover frequency. mdpi.com |

| Copper Catalyst | o-Iodophenalkyl mesylates | Substituted Indolines | Domino amidation/cyclization, mild conditions. nih.gov |

| Rhodium Complex | 2-Oxindoles | Saturated Cyclohexane Ring | High diastereoselectivity. |

Organocatalytic and Biocatalytic Approaches to Asymmetric Indoline Synthesis

Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of chiral molecules, including indolines. While not directly producing this compound, these methods can generate chiral 2-methylindoline, which can then be functionalized.

For example, the combination of Candida antarctica lipase (B570770) type A and an acyl donor has been used for the kinetic resolution of racemic 2,3-disubstituted indolines, demonstrating the potential of biocatalysis in accessing enantiomerically enriched indoline derivatives. researchgate.net

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound would primarily involve the creation of a chiral 2-methylindoline precursor, followed by N-functionalization.

Asymmetric hydrogenation of 2-methylindole or a related prochiral precursor is a key strategy. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral ligands, can facilitate the enantioselective reduction of the indole C2=C3 double bond. While specific examples for 2-methylindole leading to high enantioselectivity are part of ongoing research, the principles have been established for other substituted indoles. nih.gov

Another approach involves the diastereoselective addition of nucleophiles to chiral precursors. For instance, the diastereoselective addition of an allylic indium intermediate to a chiral o-bromophenyl sulfinyl imine has been used to synthesize chiral 2-allyl-substituted indolines. nih.gov A similar strategy could be envisioned for the introduction of a methyl group at the 2-position.

Once the enantiomerically enriched 2-methylindoline is obtained, the subsequent reaction with ethyl chloroformate is not expected to affect the stereocenter at the C2 position, thus yielding the chiral this compound.

| Method | Precursor | Catalyst/Reagent | Product Feature |

| Asymmetric Hydrogenation | 2-Methylindole | Chiral Rh or Ru complexes | Enantiomerically enriched 2-methylindoline |

| Diastereoselective Addition | Chiral o-bromophenyl sulfinyl imine | Allylic indium intermediate | Chiral 2-substituted indoline |

| Biocatalytic Resolution | Racemic 2,3-disubstituted indolines | Candida antarctica lipase A | Enantiomerically pure indolines researchgate.net |

Strategies for Enantioselective Control in the Formation of Chiral Indoline Centers

The creation of a chiral center at the C2 position of the indoline ring is a critical aspect of synthesizing enantiomerically pure this compound. A primary strategy to achieve this is through the catalytic asymmetric hydrogenation of the corresponding indole precursor, ethyl 2-methyl-1H-indole-3-carboxylate. This transformation is often accomplished using chiral transition metal catalysts.

Iridium-based catalysts, in particular, have demonstrated high efficacy. For instance, an iridium catalyst bearing a chiral bisphosphine-thiourea ligand has been successfully employed for the asymmetric hydrogenation of various 2-alkyl-substituted unprotected indoles. chinesechemsoc.org While not specifically reported for this compound, this methodology provides excellent yields and enantioselectivities (up to 98% ee) for analogous substrates. chinesechemsoc.org The activation of the indole substrate through the in-situ generation of an iminium ion with a Brønsted acid is crucial for both high reactivity and stereocontrol. chinesechemsoc.orgchinesechemsoc.org

Another significant approach involves the enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines. This method provides a direct route to chiral 2-methylindolines with enantiomeric excesses reaching up to 90%. nih.gov Although this method yields an N-sulfonylated product, the sulfonyl group can be subsequently removed, offering a viable pathway to the desired N-H indoline. The reaction benefits from the use of commercially available amino-acid-derived chiral ligands and a readily available copper(II) salt. nih.gov

Below is a table summarizing representative catalytic systems for the enantioselective synthesis of 2-methylindoline derivatives.

Table 1: Catalytic Systems for Enantioselective Synthesis of 2-Methylindoline Derivatives

| Catalyst System | Substrate Type | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos | 2-Alkyl-1H-indoles | (S)-2-Alkylindolines | 95-99 | 96-98 | chinesechemsoc.org |

| Cu(R,R)-Ph-box₂ | N-Sulfonyl-2-allylanilines | N-Sulfonyl-2-methylindolines | 73 | 77 | nih.gov |

| Rhodium / Ph-TRAP | N-Acetyl-2-methylindole | N-Acetyl-2-methylindoline | High | up to 95 | scispace.com |

Diastereoselective Synthesis and Control of Multiple Stereogenic Centers

When additional stereocenters are present or introduced into the indoline ring, controlling the diastereoselectivity of the reaction becomes paramount. For the synthesis of 2,3-disubstituted indolines, several methodologies have been developed that offer high levels of diastereocontrol.

A notable example is the highly diastereo- and enantioselective copper hydride (CuH)-catalyzed synthesis of cis-2,3-disubstituted indolines. This method demonstrates broad functional group compatibility, allowing for the incorporation of various substituents. nih.gov While this approach has not been explicitly demonstrated for this compound with a C3 substituent, the principles are applicable for creating cis-configured products.

Organocatalysis also presents a powerful tool for diastereoselective indoline synthesis. An asymmetric intramolecular Michael addition catalyzed by a primary amine derived from a cinchona alkaloid can produce either cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivities, depending on the nature of the substituents on the starting material.

Formal [3+2]-cycloaddition reactions of in-situ generated arynes with γ-amino-α,β-unsaturated esters provide a one-step route to highly functionalized 2,3-disubstituted indolines with excellent diastereoselectivity. wikipedia.org This method constructs the indoline core in a highly regio- and diastereoselective manner. wikipedia.org

The stereoselective reduction of substituted indoles is another key strategy. Chemoenzymatic processes, for instance, can be used for the kinetic resolution of racemic 2,3-disubstituted indolines, which are initially prepared through a diastereoselective reduction of the corresponding indole. nih.gov

The following table provides examples of diastereoselective syntheses of substituted indolines.

Table 2: Diastereoselective Synthesis of Substituted Indolines

| Method | Catalyst/Reagent | Substrate | Product Configuration | dr | Reference |

|---|---|---|---|---|---|

| CuH-Catalyzed Hydroamination | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | Styrene derivative | cis-2,3-disubstituted | 11:1 | chinesechemsoc.org |

| Formal [3+2]-Cycloaddition | CsF / 18-crown-6 | γ-Amino-α,β-unsaturated ester | 2,3-disubstituted | High | wikipedia.org |

| Organocatalytic Michael Addition | Cinchona-derived primary amine | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | cis- or trans-2,3-disubstituted | up to 20:1 | chinesechemsoc.org |

Green Chemistry Principles Applied to the Synthesis of Indolines

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Atom Economy, Reaction Efficiency, and Waste Minimization in Synthetic Routes

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred as they generate minimal waste. primescholars.com In the context of indoline synthesis, catalytic hydrogenation of indoles represents a highly atom-economical approach as all the atoms of the hydrogen molecule are incorporated into the product.

The Environmental Factor (E-Factor) is another important metric, which is the ratio of the mass of waste to the mass of the desired product. primescholars.com A lower E-factor signifies a greener process. The choice of synthetic route significantly impacts the E-factor. For instance, routes that avoid the use of stoichiometric reagents and protecting groups, which are common in traditional organic synthesis, will generally have a lower E-factor.

The following table provides a conceptual comparison of green chemistry metrics for different types of reactions that could be employed in indoline synthesis.

Table 3: Conceptual Green Chemistry Metrics for Indoline Synthesis

| Reaction Type | Atom Economy | E-Factor (Conceptual) | Waste Products |

|---|---|---|---|

| Catalytic Hydrogenation | High (approaching 100%) | Low | Minimal (catalyst residue) |

| Stoichiometric Reduction | Low to Moderate | High | Metal salts, oxidized reagents |

| Multi-step synthesis with protecting groups | Low | Very High | Deprotection byproducts, coupling reagents |

Use of Sustainable Solvents and Reagents

The use of recyclable catalysts is another cornerstone of green indoline synthesis. Heterogeneous catalysts, such as metals supported on solid matrices, can be easily separated from the reaction mixture and reused, reducing both cost and waste. For example, nano copper oxide has been used as a recyclable catalyst for the synthesis of N-substituted indoles from indolines. researchgate.net Similarly, magnetically recyclable catalysts, like CuFe₂O₄, have been developed for the synthesis of bis(indolyl)methanes, demonstrating the potential for easy catalyst recovery and reuse in related transformations. nih.gov

Scalable Synthesis and Process Development for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as cost, safety, efficiency, and robustness. For the synthesis of this compound, a scalable route would likely favor a catalytic approach to minimize waste and reduce the cost of reagents.

Catalytic hydrogenation of the corresponding indole is a strong candidate for a scalable process due to its high atom economy and the potential for using heterogeneous catalysts that can be easily recovered and recycled. Process optimization would involve fine-tuning reaction parameters such as temperature, pressure, catalyst loading, and solvent to maximize throughput and yield while ensuring safety.

The development of a new process for the preparation of 5-methoxy-1H-indole-2-carboxylic acid esters from malonates highlights key areas for optimization in indole synthesis, including the Japp−Klingemann rearrangement and the Fischer indole synthesis. This process was demonstrated to be safe and efficient on a molar scale, producing little waste and high yields. researchgate.net Such process development studies provide valuable insights for the scalable synthesis of related compounds like this compound.

Furthermore, manufacturing processes for similar indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, have been successfully scaled up to produce multi-kilogram quantities, demonstrating the feasibility of large-scale indoline production. researchgate.net These industrial syntheses often rely on well-established and cost-effective reactions like the Nenitzescu indole synthesis. researchgate.net

The following table outlines key considerations for the scalable synthesis of this compound.

Table 4: Considerations for Scalable Synthesis

| Factor | Desired Characteristic for Scalability | Example Strategy |

|---|---|---|

| Cost | Use of inexpensive and readily available starting materials and catalysts. | Fischer indole synthesis; use of non-precious metal catalysts. |

| Safety | Avoidance of hazardous reagents and exothermic reactions that are difficult to control. | Catalytic hydrogenation under moderate pressure; use of stable reagents. |

| Efficiency | High yield and throughput; minimal number of synthetic steps. | One-pot or tandem reactions; continuous flow processes. |

| Sustainability | High atom economy; use of recyclable catalysts and green solvents. | Heterogeneous catalysis; use of water or bio-solvents. |

| Robustness | Insensitivity to minor variations in reaction conditions. | Well-optimized catalytic processes with a wide operating window. |

Reaction Chemistry and Mechanistic Studies of Ethyl 2 Methyl 1 Indolinecarboxylate

Reactivity of the Ester Functional Group

The ethyl ester group at the C2 position is a primary site for nucleophilic acyl substitution, enabling its conversion into a variety of other functional groups.

Hydrolysis and Transesterification Pathways

The ester can be cleaved through hydrolysis under both basic and enzymatic conditions to yield the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of strong bases like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), the ethyl ester undergoes hydrolysis. For instance, N-Boc protected indoline (B122111) diesters have been smoothly hydrolyzed using LiOH in aqueous dimethoxyethane to yield the corresponding carboxylic acid nearly quantitatively. clockss.org This standard saponification proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of ethoxide.

Enzymatic Hydrolysis: A notable pathway involves the use of hydrolytic enzymes for enantioselective hydrolysis. In studies on racemic indoline-2-carboxylic acid methyl ester, various commercially available enzymes, such as lipases and proteases, have been used to selectively hydrolyze one enantiomer, allowing for the kinetic resolution of the racemic mixture. google.com For example, specific enzymes can selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-enantiomer of the ester unreacted and in high enantiomeric excess. google.com This method highlights the importance of the stereocenter in directing reactivity.

Transesterification: The ethyl ester can be converted to other esters, such as a methyl ester, through transesterification. This is typically achieved by reacting the compound with another alcohol (e.g., methanol) in the presence of a catalyst. For the closely related ethyl indol-2-carboxylate, treatment with sodium methoxide (B1231860) in methanol (B129727) leads to the efficient formation of methyl indol-2-carboxylate. mdpi.com This reaction follows a nucleophilic acyl substitution mechanism where the methoxide ion acts as the nucleophile.

| Reaction | Reagents/Catalyst | Substrate Example | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | LiOH, H₂O/DME | N-Boc-indoline-2,3-dicarboxylate | N-Boc-indoline-2-carboxylic acid-3-carboxylate | Near quantitative yield. | clockss.org |

| Enzymatic Hydrolysis | Hydrolytic Enzymes (e.g., Lipase) | Racemic indoline-2-carboxylic acid methyl ester | (S)-indoline-2-carboxylic acid methyl ester & (R)-indoline-2-carboxylic acid | Enantioselective hydrolysis enables kinetic resolution. | google.com |

Reduction and Nucleophilic Acyl Substitution Reactions

Reduction to Primary Alcohol: The ester functional group is readily reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The reaction, typically conducted in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts the ester into a primary alcohol. byjus.comlibretexts.org In this case, ethyl 2-methyl-1-indolinecarboxylate would be reduced to (2-methylindolin-1-yl)methanol. The mechanism involves the nucleophilic addition of a hydride ion to the ester carbonyl, elimination of ethoxide to form an intermediate aldehyde, which is then immediately reduced further to the primary alcohol. masterorganicchemistry.com

Other Nucleophilic Acyl Substitutions: Beyond hydrolysis and transesterification, the ester can react with other nucleophiles. A key example is hydrazinolysis, where the ester reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often by refluxing in ethanol (B145695). mdpi.com This reaction substitutes the ethoxy group with a hydrazide group, forming 2-methyl-1-indolinecarbohydrazide. This hydrazide is a versatile intermediate for synthesizing other heterocyclic compounds. mdpi.com

Reactivity of the Indoline Nitrogen Atom

The nitrogen atom of the indoline ring is a secondary amine, making it a nucleophilic center that readily participates in alkylation, acylation, and oxidative reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indoline nitrogen can be alkylated using various methods. Classical approaches involve deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide. rsc.org More modern, greener methods utilize catalytic systems. For example, indolines, including 2-methylindoline (B143341), can be N-alkylated with alcohols using an iron-tricarbonyl complex as a catalyst. nih.gov Another approach uses an iridium catalyst for the N-alkylation of indolines with alcohols in water, proceeding through a tandem dehydrogenation mechanism. organic-chemistry.org These catalytic methods avoid the need for stoichiometric strong bases and hazardous alkylating agents.

N-Acylation: As a secondary amine, the indoline nitrogen is readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. This reaction is fundamental in synthesis, for instance, in the preparation of N-acyl-indoline-2-carboxylic acids, which are intermediates in the synthesis of optically active indoline derivatives. googleapis.com Thioesters have also been developed as stable acyl sources for the chemoselective N-acylation of related indole (B1671886) systems. beilstein-journals.org

| Reaction Type | Reagents/Catalyst | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation (Catalytic) | Alcohol, Iron-tricarbonyl complex | 2-Methylindoline | N-Alkyl-2-methylindoline | nih.gov |

| N-Alkylation (Catalytic) | Alcohol, Iridium catalyst, Water | Indoline | N-Alkylated Indoline | organic-chemistry.org |

| N-Acylation | Acyl Chloride, Base | Indoline-2-carboxylic acid | N-Acyl-indoline-2-carboxylic acid | googleapis.com |

Reactivity at the Methyl Group and the Stereogenic Center

The C2 position of the molecule is a stereocenter bearing a methyl group, and both features contribute to its chemical reactivity.

The methyl group at the C2 position is adjacent to a nitrogen atom, which activates the methyl protons, making them susceptible to deprotonation by strong bases. In studies on the closely related 2-methylindole (B41428), a combination of butyllithium (B86547) (BuLi) and potassium tert-butoxide (KOtBu) was used to generate a C,N-dianion by deprotonating both the N-H and the C2-methyl group. electronicsandbooks.comrsc.org This carbanion at the methyl position can then react with various electrophiles, such as methyl iodide, in a regiospecific manner to form a new carbon-carbon bond. electronicsandbooks.comrsc.org This suggests a pathway for the functionalization of the methyl group in this compound, likely after protection or acylation of the indoline nitrogen. The reactivity of the methyl group can also be understood through its ability to tautomerize to an enamine, which then acts as a nucleophile. acs.org

The C2 carbon is a stereogenic center, meaning that reactions can be influenced by or can influence its three-dimensional arrangement. As mentioned previously, enzymatic hydrolysis provides a powerful tool for the stereoselective transformation at the ester group, which is directly attached to this chiral center. google.com This allows for the separation of enantiomers based on their different reaction rates with a chiral catalyst. Furthermore, the stereochemistry at C2 can be controlled during the synthesis of the indoline ring itself. Diastereoselective preparations of substituted indolines have been achieved, demonstrating that the relative stereochemistry between substituents at C2 and C3 can be directed. clockss.org This control is crucial for the synthesis of specific stereoisomers of biologically active molecules.

Functionalization of the Alkyl Side Chain

The methyl group at the C-2 position of this compound is a primary site for synthetic modification. This is typically achieved by generating a carbanion at this position, which can then react with a variety of electrophiles. The process generally involves deprotonation with a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The resulting nucleophilic intermediate can then be trapped by an electrophile.

This methodology allows for the introduction of various substituents at the C-2 position. For example, reaction with alkyl halides leads to the formation of new carbon-carbon bonds, extending the alkyl chain.

Table 1: Examples of C-2 Alkyl Side Chain Functionalization

| Electrophile (E+) | Product |

|---|---|

| Methyl iodide (CH₃I) | Ethyl 2,2-dimethyl-1-indolinecarboxylate |

| Benzyl bromide (BnBr) | Ethyl 2-benzyl-2-methyl-1-indolinecarboxylate |

| Allyl bromide | Ethyl 2-allyl-2-methyl-1-indolinecarboxylate |

Stereochemical Inversion and Retention Mechanisms at C-2

When the C-2 position is a stereocenter, the stereochemical outcome of its functionalization is of significant interest. The formation of a carbanion at C-2 typically leads to a planar or rapidly inverting intermediate. The subsequent approach of an electrophile can occur from either face, potentially leading to racemization.

However, stereocontrol can often be achieved. The presence of a chiral auxiliary on the nitrogen atom can direct the incoming electrophile to one face of the carbanion, resulting in a high degree of stereoselectivity. The specific stereochemical outcome, whether retention or inversion of configuration, is influenced by factors such as the solvent, the counterion, and the temperature of the reaction. For instance, chelation control involving the lithium counterion, the nitrogen atom, and the carbonyl oxygen of the ester can lock the intermediate into a specific conformation, thereby directing the electrophilic attack.

Aromatic Ring Functionalization and Substitution Patterns

The indoline nucleus is an electron-rich aromatic system, readily undergoing electrophilic aromatic substitution. The nitrogen atom acts as an activating group and directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the fused five-membered ring, substitution predominantly occurs at the C-5 (para) position.

Common electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro group (-NO₂) at the C-5 position is achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Reaction with halogens, such as bromine in acetic acid, results in the formation of the corresponding 5-halo derivative.

Friedel-Crafts Reactions: Acylation and alkylation, typically catalyzed by a Lewis acid like aluminum trichloride, also proceed with high regioselectivity for the C-5 position.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-methyl-5-nitro-1-indolinecarboxylate |

| Bromination | Br₂, AcOH | Ethyl 5-bromo-2-methyl-1-indolinecarboxylate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 5-acetyl-2-methyl-1-indolinecarboxylate |

Furthermore, indolines bearing a halide or triflate group on the aromatic ring can participate in a wide range of palladium-catalyzed cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings, for example, enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound derivatives.

Advanced Mechanistic Investigations of Key Transformations

A deeper understanding of the reactions of this compound has been achieved through advanced mechanistic studies. The existence of proposed reaction intermediates, such as the C-2 and C-7 carbanions, is supported by trapping experiments. In these experiments, the reaction is quenched with a known electrophile, and the structure of the resulting product provides evidence for the transient intermediate. In some cases, low-temperature spectroscopic techniques, like NMR, can be used for the direct observation of these species.

Computational chemistry, particularly density functional theory (DFT), has proven to be a valuable tool for analyzing the transition states of these transformations. By modeling the transition state structures and calculating their relative energies, researchers can rationalize and predict the observed stereochemical and regiochemical outcomes. For example, DFT calculations can model the approach of an electrophile to the C-2 carbanion, explaining why one diastereomer may be formed preferentially. Similarly, the regioselectivity of electrophilic aromatic substitution can be explained by comparing the calculated energies of the Wheland intermediates for attack at different positions on the indoline ring.

Kinetic Studies and Energy Profile Mapping

Detailed kinetic studies and energy profile mapping for reactions involving this compound are not extensively available in publicly accessible scientific literature. However, the principles of these analytical methods are fundamental to understanding the reactivity and reaction mechanisms of heterocyclic compounds like indolines. This section outlines the methodologies and theoretical approaches that would be applied to investigate the kinetic and thermodynamic parameters of reactions involving this compound.

Kinetic Studies: Unraveling Reaction Rates

Kinetic studies are crucial for determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. For a compound like this compound, kinetic analysis of its formation or subsequent reactions would typically involve monitoring the change in concentration of reactants or products over time.

A hypothetical kinetic study on the N-alkylation of 2-methylindoline with ethyl chloroformate to form this compound, for instance, would aim to establish the reaction order with respect to each reactant and determine the rate constant (k). The general rate law for such a reaction could be expressed as:

Rate = k[2-Methylindoline]m[Ethyl Chloroformate]n

Where 'm' and 'n' are the reaction orders for each reactant. Experimental data, typically obtained through spectroscopic methods (like NMR or UV-Vis) or chromatography (GC or HPLC), would be used to determine these orders and the rate constant.

The effect of temperature on the reaction rate is described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) – the minimum energy required for a reaction to occur.

Table 1: Hypothetical Kinetic Data for the Formation of this compound

| Experiment | Initial [2-Methylindoline] (mol/L) | Initial [Ethyl Chloroformate] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |

This table is illustrative and does not represent actual experimental data.

Energy Profile Mapping: Visualizing the Reaction Pathway

Energy profile mapping, often achieved through computational chemistry methods like Density Functional Theory (DFT), provides a visual representation of the energy changes that occur as reactants are converted into products. A reaction energy profile plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.

Key features of an energy profile include:

Reactants and Products: The starting and ending points of the reaction.

Transition States (TS): The highest energy points along the reaction pathway, representing the energy barrier that must be overcome.

Intermediates (I): Local energy minima along the reaction coordinate, representing transient species formed during the reaction.

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state.

For the synthesis of this compound, computational modeling could elucidate the mechanism, for example, by comparing a direct acylation pathway with a stepwise mechanism involving a tetrahedral intermediate. The calculated energies of these species would help in identifying the most likely reaction pathway.

Table 2: Hypothetical Calculated Energies for a Reaction Involving this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (2-Methylindoline + Ethyl Chloroformate) | 0.0 |

| TS1 | Transition State for Intermediate Formation | +15.2 |

| I1 | Tetrahedral Intermediate | +5.8 |

| TS2 | Transition State for Product Formation | +12.5 |

| P | Products (this compound + HCl) | -10.7 |

This table is illustrative and based on general principles of reaction mechanisms, not on specific computational results for this compound.

While specific experimental data for this compound is not readily found, the principles of kinetic analysis and energy profile mapping are essential tools that organic chemists would employ to study its reactivity, optimize reaction conditions for its synthesis, and understand its mechanistic pathways. Computational studies on related indoline systems have been used to predict reactive sites for nucleophilic and electrophilic attacks and to understand the stability of different conformations, demonstrating the power of these methods in heterocyclic chemistry. researchgate.net

Derivatization Strategies and Analogue Synthesis Based on the Ethyl 2 Methyl 1 Indolinecarboxylate Scaffold

Synthesis of Substituted Indoline (B122111) Derivatives Through Post-Synthetic Functionalization

Post-synthetic functionalization of the pre-formed ethyl 2-methyl-1-indolinecarboxylate scaffold allows for the introduction of diverse chemical functionalities at several key positions. These modifications can be broadly categorized into reactions involving the indoline nitrogen, the aromatic ring, and the ester group.

Functionalization of the Indoline Nitrogen: The secondary amine of the indoline ring is a prime site for modification. Standard N-acylation and N-alkylation reactions can be employed to introduce a wide array of substituents. N-acylation, typically performed using acyl chlorides or anhydrides in the presence of a base, converts the amine into an amide. This transformation not only introduces a new functional group but also modifies the electronic properties of the indoline ring. Similarly, N-alkylation with alkyl halides can introduce new carbon chains. While direct alkylation of the less nucleophilic nitrogen in the related indole (B1671886) systems can be challenging, the more aniline-like nitrogen of the indoline scaffold is more amenable to such modifications. nih.gov

Functionalization of the Aromatic Ring: The benzene (B151609) portion of the indoline scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental process for modifying aromatic systems. masterorganicchemistry.commasterorganicchemistry.com The outcome of these reactions is governed by the directing effects of the existing substituents: the alkyl portion of the fused pyrrolidine (B122466) ring and the N-acyl or N-alkyl group. The amino group, even when acylated, is a powerful ortho-, para-director, strongly activating the positions C5 and C7 for electrophilic attack. Common EAS reactions include:

Nitration: Introduction of a nitro group (–NO2), typically at the C5 or C7 position, using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complicated by the reactivity of the nitrogen atom. youtube.com

Functionalization of the Ester and Methyl Groups: The ethyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for further modifications, such as amide bond formation. Additionally, the 2-methyl group can be functionalized. For the related 2-methylindole (B41428) scaffold, methods have been developed for the direct generation of a C,N-dianion, allowing for regiospecific functionalization of the methyl group by reaction with various electrophiles. rsc.org Similar strategies could potentially be adapted for the indoline system.

A summary of potential post-synthetic functionalization reactions is presented below.

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Resulting Structure |

| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N1 | N-Acyl indoline |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | N1 | N-Alkyl indoline |

| Nitration | HNO3, H2SO4 | C5, C7 | Nitro-indoline derivative |

| Bromination | N-Bromosuccinimide (NBS) | C5, C7 | Bromo-indoline derivative |

| Ester Hydrolysis | LiOH, H2O/THF | C2 | Indoline-2-carboxylic acid |

Exploration of Chiral Indoline Scaffolds and Their Stereochemical Purity Control

The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are crucial for applications where specific stereochemistry is required. Strategies for accessing enantiomerically pure or enriched chiral indoline scaffolds fall into two main categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly during the synthesis of the indoline ring. One powerful method is the enantioselective intramolecular hydroamination of N-sulfonyl-2-allylanilines, catalyzed by a copper complex with a chiral ligand. This reaction can produce chiral N-sulfonyl-2-methylindolines with high enantiomeric excess (ee). rsc.org Although this method yields an N-sulfonyl derivative, the sulfonyl group can be subsequently removed to provide the free indoline, which can then be converted to the target ester. Other catalytic asymmetric approaches, such as the dearomatization of indole derivatives, have also been employed to construct chiral fused polycyclic indolines with excellent diastereoselectivities and enantioselectivities. researchgate.net

Chiral Resolution: This method involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) of the indoline derivative. A highly effective technique is enzymatic kinetic resolution. For instance, racemic indoline-2-carboxylic acid methyl ester can be subjected to hydrolysis using a hydrolytic enzyme like Savinase or Alcalase. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-form) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-form) as the unreacted ester with very high optical purity (e.g., >99% ee). researchgate.net The separated acid and ester can then be isolated. This method provides a practical route to optically pure indoline-2-carboxylate esters. researchgate.net

The control of stereochemical purity is often assessed using techniques like High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, which can separate and quantify the individual enantiomers. researchgate.net

Design and Synthesis of Fused Polycyclic and Spirocyclic Systems Incorporating the Indoline Moiety

The this compound scaffold is an excellent platform for constructing more complex, three-dimensional structures such as fused polycyclic and spirocyclic systems. These advanced derivatizations often rely on cycloaddition reactions or intramolecular cyclizations that build new rings onto the indoline core.

Fused Polycyclic Systems: These are formed when a new ring shares two or more atoms with the original indoline structure. A prominent strategy for their synthesis is the [4+2] cycloaddition (Diels-Alder reaction), where a diene reacts with a dienophile. Derivatives of the indoline scaffold can act as either component. For example, Zn(II)-catalyzed reactions of indole derivatives with 1,2-diaza-1,3-dienes can lead to fused polycyclic indolines like tetrahydro-1H-pyridazino[3,4-b]indoles. nih.govacs.org The reaction pathway can be highly diastereoselective, yielding complex structures with controlled stereochemistry. nih.govacs.orgacs.org Intramolecular radical cyclizations have also been reported, where an aryl radical generated at the C7 position of an N-allyl-substituted ethyl indole-2-carboxylate (B1230498) can cyclize to form a new fused ring system. nih.gov

Spirocyclic Systems: In spirocyclic compounds, a single atom (the spiro atom) is common to two rings. The C3 position of the indoline ring is a frequent target for creating such a spiro-center.

1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered heterocyclic rings. Azomethine ylides, generated in situ from isatins (indoline-2,3-diones) and amino acids like L-proline, can react with electron-deficient alkenes (dipolarophiles) in a highly regio- and stereospecific manner to yield complex spiro[indoline-3,3'-pyrrolizine] derivatives. nih.govmdpi.comnih.govacs.orgnih.govmdpi.com

Intramolecular Cyclization: Functionalization of the indoline at both the N1 and C3 positions can set the stage for intramolecular cyclization. For example, an N-acylated indoline-3-carboxylate with an allyl group at C3 can undergo olefin dihydroxylation and subsequent ester cleavage to promote an intramolecular lactonization, affording a spirocyclic indoline lactone. nih.gov

Multi-Component Reactions: Efficient one-pot reactions involving an isatin (B1672199) derivative, an aniline (B41778), and diethyl acetylenedicarboxylate (B1228247) can be catalyzed by ionic liquids to produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives. mdpi.com

These synthetic strategies provide access to a rich variety of complex heterocyclic systems built upon the this compound framework, as exemplified by the structures in the table below.

| Resulting System | Synthetic Strategy | Key Precursors |

| Tetrahydro-1H-pyridazino[3,4-b]indole | [4+2] Cycloaddition | Indole derivative, 1,2-Diaza-1,3-diene |

| Spiro[indoline-3,3'-pyrrolizine] | 1,3-Dipolar Cycloaddition | Isatin, L-proline, Alkene |

| Spirocyclic Indoline Lactone | Intramolecular Lactonization | C3-Allyl-N-acyl-indoline-3-carboxylate |

| Spiro[furan-2,3′-indoline]-3-carboxylate | Multi-component Reaction | Isatin, Aniline, Diethyl acetylenedicarboxylate |

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Indoline (B122111) Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For ethyl 2-methyl-1-indolinecarboxylate, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the three-dimensional arrangement of the molecule.

Application of 1D and 2D NMR Techniques for Structural Assignments

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental layer of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (approximately 6.8-8.0 ppm), with their splitting patterns providing information about their substitution pattern. The protons of the ethyl group of the carboxylate function would present as a quartet for the methylene (B1212753) (-CH₂-) group (around 4.2 ppm) and a triplet for the terminal methyl (-CH₃) group (around 1.3 ppm). The protons on the indoline core are of particular interest. The proton at the C2 position, being adjacent to a chiral center and the nitrogen atom, would likely appear as a multiplet. The methyl group at C2 would show up as a doublet. The methylene protons at the C3 position are diastereotopic and would therefore be expected to appear as two distinct multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The carbonyl carbon of the ethyl carboxylate group is characteristically found in the highly deshielded region of the spectrum (around 170 ppm). The carbons of the aromatic ring would resonate in the 110-150 ppm range. The carbons of the ethyl group would appear at approximately 61 ppm (-CH₂-) and 14 ppm (-CH₃). Within the indoline ring, the C2 carbon, bearing the methyl group and attached to the nitrogen, would have a distinct chemical shift, as would the C3 methylene carbon and the quaternary carbons of the benzene ring fusion.

2D NMR Spectroscopy: To unambiguously assign the complex ¹H and ¹³C signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity within the indoline ring and confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the chemical shifts of the carbon atoms based on the assignments of their attached protons. For instance, the proton signal for the C2-methyl group can be used to identify the corresponding carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the protons of the C2-methyl group and the C2 and C3 carbons of the indoline ring, as well as the carbonyl carbon of the ester.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar indoline structures.

| Atom/Group | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| H-4 | ~7.8-8.0 (d) | ~128-130 |

| H-5 | ~7.2-7.4 (t) | ~124-126 |

| H-6 | ~7.0-7.2 (t) | ~122-124 |

| H-7 | ~7.5-7.7 (d) | ~115-117 |

| C2-H | Multiplet | ~58-62 |

| C2-CH₃ | Doublet | ~18-22 |

| C3-Hα, Hβ | Two multiplets | ~30-35 |

| N-CO-O-CH₂-CH₃ | ~4.2 (q, J=7.1) | ~61-63 |

| N-CO-O-CH₂-CH₃ | ~1.3 (t, J=7.1) | ~14-15 |

| N-C=O | - | ~170-173 |

| C3a | - | ~140-145 |

| C7a | - | ~130-135 |

Methodologies for Stereochemical Assignment Using NMR Spectroscopy

The C2 carbon of this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. While standard 1D and 2D NMR techniques cannot distinguish between enantiomers, they are crucial for determining the relative stereochemistry in cases where multiple chiral centers are present. For a single chiral center, NMR can be used to determine enantiomeric purity through the use of chiral resolving agents or chiral solvating agents.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the spatial proximity of protons. chemicalbook.com These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. chemicalbook.com For a molecule like this compound, if it were part of a larger, more rigid structure with other stereocenters, NOESY could reveal the relative orientation of the substituents. For instance, an NOE between the C2-methyl group and a proton on the aromatic ring could indicate a specific conformation or relative stereochemistry.

Mass Spectrometry Techniques for Compound Identification and Impurity Profiling

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound (C₁₂H₁₅NO₂), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for its identity.

Fragmentation Pattern Analysis and Tandem Mass Spectrometry Principles

In a mass spectrometer, molecules are ionized and then often fragment in a predictable manner. The resulting pattern of fragment ions is a characteristic fingerprint of the molecule.

Electron Ionization (EI): This is a common ionization technique that often leads to extensive fragmentation. For this compound, characteristic fragments would likely arise from the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or the entire ethyl carboxylate group (-73 Da). Cleavage of the indoline ring could also occur.

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific parent ion (e.g., the molecular ion, [M+H]⁺, or [M-H]⁻), which is then subjected to further fragmentation. This provides more detailed structural information and can help to elucidate fragmentation pathways. For this compound, MS/MS analysis of the protonated molecule ([M+H]⁺) would likely show characteristic losses. For instance, the loss of an ethylene (B1197577) molecule (28 Da) from the ethyl group or the loss of ethanol (B145695) (46 Da) are common fragmentation pathways for ethyl esters. The fragmentation of the indoline core itself can also be diagnostic.

A hypothetical fragmentation table for this compound is provided below.

| m/z of Fragment Ion | Proposed Fragment Identity/Loss |

| 205 | [M]⁺ (Molecular Ion) |

| 176 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 160 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 132 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group) |

| 118 | [Indoline ring fragment] |

Principles of Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected IR absorptions include:

A strong absorption band for the C=O stretch of the ester group, typically in the range of 1700-1730 cm⁻¹.

C-O stretching vibrations for the ester group around 1250-1000 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just above and below 3000 cm⁻¹, respectively.

C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations for the amine functionality within the indoline ring.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which often give strong Raman signals. chemicalbook.com

A table summarizing the expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretch | 1700-1730 (Strong) | 1700-1730 (Weak) |

| C-O (Ester) | Stretch | 1250-1000 (Strong) | Variable |

| Aromatic C-H | Stretch | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aliphatic C-H | Stretch | 3000-2850 (Medium) | 3000-2850 (Strong) |

| Aromatic C=C | Stretch | 1600-1450 (Medium-Weak) | 1600-1450 (Strong) |

| C-N (Amine) | Stretch | 1350-1000 (Medium) | Variable |

X-ray Crystallography Principles for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. patnawomenscollege.inlibretexts.orgwikipedia.org This powerful analytical technique provides precise information on the spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, thereby elucidating the complete solid-state structure of a compound like this compound. patnawomenscollege.innorthwestern.edu The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique pattern of spots of varying intensities. patnawomenscollege.inwikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be constructed, which in turn reveals the precise position of each atom. patnawomenscollege.in

For a chiral molecule such as this compound, which possesses a stereocenter at the C2 position, X-ray crystallography is uniquely capable of determining its absolute configuration. The standard diffraction experiment determines the relative configuration of all stereogenic centers in a molecule. springernature.comnih.gov However, to establish the absolute configuration of an enantiomerically pure sample, a phenomenon known as anomalous dispersion (or resonant scattering) must be utilized. researchgate.neted.ac.uk This effect, most pronounced when heavier atoms are present in the structure, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which are otherwise identical. researchgate.net The analysis of these intensity differences, often referred to as the Bijvoet method, allows for the assignment of the true, absolute arrangement of atoms in space, distinguishing between the (R) and (S) enantiomers. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, a typical analysis would yield the parameters shown in the illustrative table below. Such data is crucial for understanding the molecule's conformation, packing in the solid state, and hydrogen bonding networks, which can influence its physical properties. northwestern.edu

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

| Parameter | Example Value | Description |

|---|---|---|

| Chemical Formula | C₁₂H₁₅NO₂ | The elemental composition of the molecule. |

| Formula Weight | 205.25 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. ed.ac.uk |

| a, b, c (Å) | a = 10.12, b = 5.45, c = 20.34 | The dimensions of the unit cell. northwestern.edu |

| α, β, γ (°) | α = 90, β = 98.5, γ = 90 | The angles of the unit cell. northwestern.edu |

| Volume (ų) | 1108.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC, Chiral Chromatography)

Chromatography is an indispensable suite of analytical techniques for the separation, identification, and quantification of components within a mixture. iltusa.com For a compound such as this compound, chromatographic methods are essential for assessing its chemical purity by detecting and quantifying any impurities, and for separating its stereoisomers. iltusa.comlibretexts.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in the pharmaceutical industry for purity testing and quality control. moravek.commastelf.comuhplcs.com It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed into a column. moravek.com For assessing the purity of this compound, a reverse-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The compound of interest and any impurities are separated based on their relative hydrophobicity, with more polar impurities eluting earlier than the less polar main compound. The area of the chromatographic peak is proportional to the concentration of the species, allowing for precise quantification of purity and impurity levels. alwsci.com HPLC is particularly well-suited for analyzing compounds that may be thermally labile or have a high molecular weight. moravek.com

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable organic compounds. libretexts.orgoshadhi.co.uk In GC, a sample is vaporized and injected into a heated column, where it is carried by an inert gas (the mobile phase). oshadhi.co.uk Separation occurs as the components interact differently with the stationary phase lining the column, primarily based on differences in boiling point and polarity. libretexts.org Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity data and structural information about impurities. analytice.com While a single peak in a GC chromatogram often suggests a pure sample, co-elution of components with similar properties can occur, and non-volatile impurities will not be detected. libretexts.org For this compound, GC analysis would require that the compound is sufficiently volatile and does not decompose at the temperatures used in the injector and column. reddit.com

Chiral Chromatography

Since this compound is a chiral molecule, it exists as a pair of enantiomers, (R)- and (S)-. Enantiomers have identical physical properties in a non-chiral environment and thus cannot be separated by standard HPLC or GC methods. youtube.comntu.edu.sg Chiral chromatography is specifically designed to resolve these isomeric pairs. youtube.comresearchgate.net The most common approach is chiral HPLC, which utilizes a chiral stationary phase (CSP). researchgate.netchromatographyonline.com A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support material, often silica (B1680970) gel. ntu.edu.sgresearchgate.net As the racemic mixture of this compound passes through the chiral column, the two enantiomers form transient diastereomeric complexes with the CSP. youtube.com Due to the three-dimensional nature of these interactions, one enantiomer will bind more strongly to the CSP than the other, causing them to travel through the column at different rates and elute at different times, resulting in their separation. youtube.comntu.edu.sg Research on the closely related (R,S)-ethyl indoline-2-carboxylate demonstrates the successful use of chiral HPLC for its resolution. researchgate.net

Typical Parameters for Chiral HPLC Separation

| Parameter | Example Condition | Rationale/Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | The chiral selector is essential for creating diastereomeric interactions and achieving separation. chromatographyonline.com |

| Mobile Phase | n-Hexane/Ethanol (e.g., 80:20 v/v) | The solvent system (mobile phase) affects the interaction between the analyte and the CSP. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | Controls the residence time of the analyte in the column, influencing resolution. |

| Temperature | 30 °C | Temperature can affect the kinetics and thermodynamics of the chiral recognition process. chromatographyonline.com |

Applications of Ethyl 2 Methyl 1 Indolinecarboxylate in Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the 2-position makes ethyl 2-methyl-1-indolinecarboxylate a valuable chiral building block in asymmetric synthesis. Chiral indolines are recognized as important structural motifs in a variety of natural products and pharmaceuticals. nih.govnih.gov The enantioselective synthesis of chiral 2-methylindolines has been a subject of considerable research, with methods such as enantioselective copper-catalyzed alkene hydroamination/cyclization being developed to access these structures with high enantiomeric excess. nih.gov

Once obtained in an enantiomerically pure form, this compound can be utilized in the synthesis of more complex chiral molecules. The N-alkoxycarbonyl group can act as a protecting group and can be removed under specific conditions to liberate the secondary amine for further functionalization. The C2-methyl group and the aromatic ring can also be subjected to various chemical transformations. The kinetic resolution of 2-substituted indolines through deprotonation with a chiral base system followed by electrophilic quench is another strategy to obtain enantiomerically enriched indoline (B122111) derivatives, which can then serve as chiral starting materials. whiterose.ac.uk

The indoline skeleton is a privileged structure that is frequently used as a chiral auxiliary or building block in asymmetric synthesis. sioc-journal.cn The defined stereochemistry at the C2 position of this compound can be used to direct the stereochemical outcome of subsequent reactions, making it a powerful tool for the construction of enantiomerically pure target molecules.

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles

This compound serves as a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles. The indoline core itself is a key structural unit in many biologically active compounds. mdpi.com The functional groups present on the molecule, namely the N-ethylcarboxylate and the C2-methyl group, provide multiple avenues for chemical modification and elaboration.

The N-H bond of the parent 2-methylindoline (B143341) can be readily functionalized, and the ethyl carboxylate group in the target molecule offers a handle for various transformations. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules or converted to other functional groups. The C2-methyl group can also be functionalized, for example, through radical reactions or by deprotonation-alkylation sequences.

Furthermore, the indoline ring can be a part of dearomatization reactions of indoles to generate fused indoline heterocycles. rsc.org While this compound is already a reduced form of an indole (B1671886), its core structure can be further modified. For example, the aromatic portion of the indoline can undergo functionalization, such as C5-H olefination, through palladium catalysis, allowing for the introduction of various substituents. nih.gov This opens up pathways to novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

The synthesis of quinoline derivatives, another important class of nitrogen-containing heterocycles, can be achieved from 2-methylquinolines. nih.gov While not a direct application of the indoline, it highlights the utility of related methyl-substituted nitrogen heterocycles in building more complex ring systems. The reactivity of the indoline scaffold can be harnessed to construct fused heterocyclic systems of potential biological importance.

Role in the Synthesis of Ligands for Catalysis

The indoline framework is an attractive scaffold for the design of chiral ligands for asymmetric catalysis. nih.gov Axially chiral indole- and indoline-based structures are core units of many chiral ligands. nih.gov this compound can be envisioned as a precursor for such ligands. The nitrogen atom of the indoline can be functionalized with coordinating groups, and the chiral center at C2 can induce asymmetry in metal complexes.

For example, the ethyl carboxylate group can be converted into an amide, which could bear a coordinating moiety. The aromatic ring of the indoline can also be functionalized with donor atoms like phosphorus or sulfur to create bidentate or tridentate ligands. The synthesis of palladium complexes with indolyl-NNN-type ligands has been reported, demonstrating the utility of the indole (and by extension, indoline) core in ligand design for cross-coupling reactions. mdpi.com

The development of Pd/S,O-ligand catalysis for the selective C–H olefination of indolines highlights the interplay between the indoline scaffold and catalytic systems. nih.gov While in this case, the indoline is the substrate, it underscores the compatibility of the indoline ring with transition metal catalysis, a key aspect for its incorporation into ligand structures. The rigid conformation of the indoline ring can provide a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Below is a table summarizing potential ligand types that could be synthesized from an indoline scaffold.

| Ligand Type | Potential Synthetic Modification of this compound | Potential Catalytic Application |

| P,N-Ligand | Functionalization of the aromatic ring with a phosphine group and modification of the N-carboxylate. | Asymmetric hydrogenation, allylic alkylation |

| N,N-Ligand | Amidation of the N-carboxylate with a nitrogen-containing coordinating group. | Asymmetric transfer hydrogenation |

| S,O-Ligand | Introduction of a sulfur-containing group on the aromatic ring and conversion of the ester to a coordinating oxygen donor. | Asymmetric C-H functionalization |

Integration into Complex Molecule Synthesis Strategies (as a synthetic intermediate)

This compound is a valuable synthetic intermediate for the construction of complex molecules, including natural products and pharmaceuticals. nbinno.comchemimpex.com The 2-methylindoline core is found in various bioactive compounds, and its derivatives are key building blocks in their synthesis. nbinno.com

The strategic placement of functional groups in this compound allows for its seamless integration into multi-step synthetic sequences. The N-protected indoline can undergo various transformations on the aromatic ring or at the C3 position. The chiral center at C2 can be used to set other stereocenters in the molecule.

For instance, the parent compound, 2-methylindoline, is a known intermediate in the synthesis of various organic molecules. chemimpex.com The presence of the ethyl carboxylate group in the target compound provides an additional point of diversification, allowing for the introduction of a wide range of substituents and functional groups. The synthesis of complex natural products often relies on the availability of such versatile and functionalized building blocks.

Potential in Materials Science Research (e.g., as a monomer for polymers, precursors for organic electronic materials)

The unique electronic and structural properties of nitrogen-containing heterocycles make them attractive components for materials science research, particularly in the development of polymers and organic electronic materials. researchgate.netresearchgate.netsigmaaldrich.com While research has predominantly focused on indole- and carbazole-based polymers, the indoline scaffold of this compound presents an interesting, more saturated alternative that could lead to materials with different properties.

Indole-based polymers have been explored for applications in organic electronics, including conductive thin films. researchgate.net Polyesters synthesized from indole-based dicarboxylates have shown superior thermal quality and the ability to form transparent films. By analogy, this compound could potentially be converted into a di-functional monomer for polymerization. For example, the aromatic ring could be functionalized with another reactive group, allowing it to be incorporated into a polymer backbone. The saturated nature of the indoline ring, compared to the aromatic indole ring, would likely result in polymers with greater flexibility and different optical and electronic properties.

In the field of organic electronics, materials with specific redox and optical properties are highly sought after. researchgate.net Tetraphenylethylene derivatives modified with indole rings have been investigated as emitters for organic light-emitting diodes (OLEDs). acs.org While the saturated indoline ring in this compound would interrupt the conjugation present in indole-based materials, it could be used as a flexible linker or as a building block for non-conjugated polymers with specific dielectric properties. The potential to functionalize both the nitrogen and the aromatic ring provides a pathway to tailor the properties of resulting materials.

The table below outlines the potential roles of indoline-based structures in materials science.

| Material Class | Potential Role of this compound | Potential Properties and Applications |

| Polymers (e.g., Polyesters, Polyamides) | As a di-functionalized monomer after further modification. | Enhanced thermal stability, specific optical properties, flexible films. |

| Organic Electronic Materials | As a building block for charge-transporting or emissive materials. | Materials with tailored electronic properties for use in OLEDs or organic photovoltaics. |

Future Directions and Emerging Research Avenues for Ethyl 2 Methyl 1 Indolinecarboxylate

Development of Novel and More Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices is driving the development of innovative synthetic methods for indoline (B122111) derivatives like ethyl 2-methyl-1-indolinecarboxylate. jsynthchem.comjsynthchem.com Traditional syntheses often rely on harsh reagents and conditions, prompting researchers to explore more environmentally benign alternatives. jsynthchem.com

A promising approach involves the use of heterogeneous catalysis and flow chemistry techniques. For instance, the one-step heterogeneous catalytic hydrogenation of ethyl 4-(2-nitrophenyl)-3-oxobutanoate has been developed to synthesize ethyl 2-(2,3-dihydro-1H-indol-2-yl)acetate, a related indoline structure, thereby avoiding common reducing chemicals. epa.gov Such flow chemistry methods not only enhance safety and efficiency but also significantly reduce waste and energy consumption. epa.govyoutube.com The development of reusable catalysts, such as magnetic carbon nitride nanosheets, for the synthesis of related indole-containing structures, further underscores the move towards sustainable processes. jsynthchem.comjsynthchem.com These catalysts can be easily recovered and reused, minimizing their environmental impact. jsynthchem.com

Furthermore, multicomponent reactions (MCRs) are gaining traction for their ability to construct complex molecules like indoles in a single step from simple and readily available starting materials. rsc.org These reactions are inherently atom-economical and often proceed under mild conditions, making them an attractive green alternative to traditional multi-step syntheses. rsc.org The development of MCRs for the direct synthesis of functionalized indoles without the need for metal catalysts highlights a significant step forward in sustainable chemistry. rsc.org

Expanding the Scope of Reactivity through Unconventional Reaction Conditions

The exploration of unconventional reaction conditions, such as microwave irradiation and high-temperature aqueous media, is opening new doors for the reactivity of indoline derivatives. tandfonline.comresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of various indole (B1671886) derivatives, demonstrating its potential for accelerating the synthesis of compounds like this compound and its analogues. tandfonline.comresearchgate.net The ability of microwaves to directly and efficiently heat the reaction mixture can lead to unique reactivity and selectivity. youtube.com

Similarly, conducting reactions in high-temperature water presents a green and often overlooked medium for organic synthesis. researchgate.net Water at elevated temperatures can act as a tuneable solvent and even a catalyst, facilitating reactions that are typically performed in organic solvents. researchgate.net The use of microwave or ultrasound irradiation in conjunction with aqueous media can further enhance reaction rates and yields, providing a powerful and sustainable platform for chemical synthesis. researchgate.net

Flow chemistry also offers a unique environment for exploring reactivity. youtube.com The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow system allows for the safe exploration of reaction conditions that are difficult to achieve in traditional batch reactors. youtube.com This can lead to the discovery of new reaction pathways and the synthesis of novel compounds. For example, a purpose-built flow reactor was used to optimize the N-alkylation of an indoline nitrogen, drastically reducing reaction time and the amount of carcinogenic reagent used. epa.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of indoline derivatives. acs.orgacs.orgniscpr.res.in DFT calculations allow researchers to investigate reaction mechanisms, transition states, and the electronic properties of molecules, providing insights that can guide experimental design. acs.orgresearchgate.net